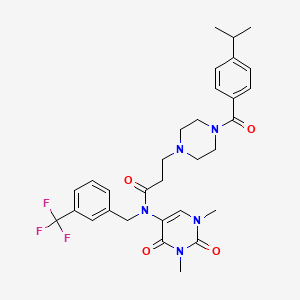

Aldh1A1-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H36F3N5O4 |

|---|---|

Molecular Weight |

599.6 g/mol |

IUPAC Name |

N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-3-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide |

InChI |

InChI=1S/C31H36F3N5O4/c1-21(2)23-8-10-24(11-9-23)28(41)38-16-14-37(15-17-38)13-12-27(40)39(26-20-35(3)30(43)36(4)29(26)42)19-22-6-5-7-25(18-22)31(32,33)34/h5-11,18,20-21H,12-17,19H2,1-4H3 |

InChI Key |

SQMOQZDCIVMBQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC(=O)N(CC3=CC(=CC=C3)C(F)(F)F)C4=CN(C(=O)N(C4=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Aldh1A1-IN-3: A Technical Overview of a Selective ALDH1A1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldh1A1-IN-3, also identified as compound 57, is a potent and selective small molecule inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1][2][3] ALDH1A1 is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key signaling molecule in cell differentiation and proliferation.[1][2][3] Elevated ALDH1A1 activity is increasingly recognized as a marker for cancer stem cells and is associated with therapeutic resistance in various cancers. This technical guide provides a comprehensive overview of the function, experimental data, and methodologies related to this compound, positioning it as a valuable tool for research and potential therapeutic development.

Core Function and Mechanism of Action

This compound functions as a selective inhibitor of the ALDH1A1 isoenzyme. By blocking the catalytic activity of ALDH1A1, it disrupts the conversion of retinal to retinoic acid. This inhibition can lead to a cascade of downstream effects, including the modulation of cellular differentiation, proliferation, and sensitivity to cytotoxic agents. One of the notable reported functions of this compound is its ability to improve glucose consumption in HepG2 cells, suggesting a role in metabolic regulation.[1][2][3]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its activity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (μM) | Source |

| ALDH1A1 | 0.379 | [1][2][3] |

Table 2: Selectivity Profile of this compound

| Isoform | Inhibition | Notes | Source |

| ALDH1A2 | High selectivity for ALDH1A1 | The primary research paper indicates high selectivity over other ALDH isoforms, although specific IC50 values for other isoforms are not provided in the abstract. | [3] |

| ALDH1A3 | High selectivity for ALDH1A1 | The primary research paper indicates high selectivity over other ALDH isoforms, although specific IC50 values for other isoforms are not provided in the abstract. | [3] |

| ALDH2 | High selectivity for ALDH1A1 | The primary research paper indicates high selectivity over other ALDH isoforms, although specific IC50 values for other isoforms are not provided in the abstract. | [3] |

| ALDH3A1 | High selectivity for ALDH1A1 | The primary research paper indicates high selectivity over other ALDH isoforms, although specific IC50 values for other isoforms are not provided in the abstract. | [3] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | Effect | Source |

| HepG2 | Glucose Consumption | Effectively improved glucose consumption | [1][2][3] |

Signaling Pathway

The primary signaling pathway affected by this compound is the retinoic acid (RA) synthesis pathway. By inhibiting ALDH1A1, the compound reduces the production of RA from its precursor, retinal. This can have significant implications for gene transcription regulated by RA receptors (RAR) and retinoid X receptors (RXR).

Caption: Inhibition of the Retinoic Acid Synthesis Pathway by this compound.

Experimental Protocols

While the full detailed experimental protocols for this compound are proprietary to the original research, this section outlines the general methodologies typically employed for the characterization of such inhibitors.

ALDH1A1 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the ALDH1A1 enzyme.

General Procedure:

-

Reagents and Materials:

-

Recombinant human ALDH1A1 enzyme

-

NAD(P)+ as a cofactor

-

A specific aldehyde substrate for ALDH1A1 (e.g., retinal or a surrogate substrate)

-

This compound at various concentrations

-

Assay buffer (e.g., sodium pyrophosphate or phosphate buffer, pH 8.0-9.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance or fluorescence

-

-

Assay Protocol:

-

A reaction mixture is prepared in each well of the microplate containing the assay buffer, NAD(P)+, and the ALDH1A1 enzyme.

-

This compound is added to the wells at a range of final concentrations. A control well with vehicle (e.g., DMSO) is also included.

-

The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by the addition of the aldehyde substrate.

-

The rate of NAD(P)H production is monitored over time by measuring the increase in absorbance at 340 nm or the increase in fluorescence.

-

The initial reaction velocities are calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Glucose Consumption Assay (HepG2 Cells)

Objective: To assess the effect of this compound on glucose consumption in a cellular context.

General Procedure:

-

Cell Culture:

-

HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

-

Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

The cells are incubated for a specified period (e.g., 24-48 hours).

-

-

Glucose Measurement:

-

At the end of the incubation period, a sample of the culture medium from each well is collected.

-

The concentration of glucose in the collected medium is measured using a commercially available glucose assay kit (e.g., a glucose oxidase-based colorimetric or fluorometric assay).

-

The amount of glucose consumed by the cells is calculated by subtracting the final glucose concentration in the medium from the initial glucose concentration.

-

-

Data Analysis:

-

Glucose consumption is typically normalized to the cell number or total protein content in each well to account for any differences in cell proliferation.

-

The effect of this compound on glucose consumption is then determined by comparing the values from the treated wells to the vehicle control.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial characterization of a novel ALDH1A1 inhibitor like this compound.

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of ALDH1A1. Its selectivity and demonstrated cellular activity make it a useful tool for investigating the role of ALDH1A1 in various physiological and pathological processes, including cancer biology and metabolic disorders. Further research into its in vivo efficacy and pharmacokinetic properties will be crucial in determining its potential as a therapeutic agent.

References

The Biological Role of Aldh1A1 Inhibition by Aldh1A1-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldehyde dehydrogenase 1A1 (Aldh1A1), a critical enzyme in the retinoic acid (RA) synthesis pathway, has emerged as a significant target in oncology and metabolic research. Its overexpression is linked to cancer stem cell (CSC) maintenance, therapy resistance, and poor prognosis in various cancers. This technical guide focuses on the biological implications of inhibiting Aldh1A1, with a specific emphasis on the selective inhibitor Aldh1A1-IN-3. While detailed published research on this compound is currently limited, this document compiles the available data for this inhibitor and provides a comprehensive overview of the broader landscape of Aldh1A1 inhibition, drawing on findings from other well-characterized selective inhibitors. This guide aims to provide researchers with the necessary background, experimental protocols, and conceptual frameworks to investigate the therapeutic potential of targeting Aldh1A1.

Introduction to Aldh1A1

Aldh1A1 is a cytosolic enzyme that catalyzes the irreversible oxidation of retinal to retinoic acid, a key signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and apoptosis[1][2]. Beyond its role in RA synthesis, Aldh1A1 is also involved in the detoxification of various endogenous and exogenous aldehydes, thereby protecting cells from aldehyde-induced toxicity[2].

Role in Cancer

Elevated Aldh1A1 activity is a hallmark of cancer stem cells in numerous solid tumors, including breast, lung, ovarian, and prostate cancers[3][4][5]. Within the CSC population, Aldh1A1 contributes to:

-

Self-renewal and Differentiation: By regulating RA signaling, Aldh1A1 helps maintain the undifferentiated state of CSCs[3].

-

Therapy Resistance: Aldh1A1-mediated detoxification of chemotherapeutic agents and reduction of reactive oxygen species (ROS) contribute to drug resistance[4].

-

Metastasis: High Aldh1A1 expression has been associated with increased metastatic potential[5].

Role in Metabolism

Recent evidence suggests a role for Aldh1A1 in metabolic regulation. For instance, this compound is noted for its potential in improving glucose consumption in HepG2 cells, indicating a possible role for Aldh1A1 in glucose metabolism[6].

This compound: A Selective Inhibitor

This compound is a small molecule identified as a selective inhibitor of Aldh1A1.

Quantitative Data

The primary available quantitative data for this compound is its inhibitory potency against the Aldh1A1 enzyme.

| Compound | Target | IC50 | Source |

| This compound | Aldh1A1 | 0.379 μM | [6] |

Note: Further data on selectivity against other ALDH isoforms and effects on cellular pathways are not extensively available in peer-reviewed literature.

Biological Consequences of Aldh1A1 Inhibition

The inhibition of Aldh1A1 is expected to have significant biological effects, primarily through the disruption of retinoic acid signaling and the potentiation of cellular stress.

Impact on Retinoic Acid Signaling Pathway

Aldh1A1 is a pivotal enzyme in the conversion of retinol (Vitamin A) to retinoic acid. Inhibition of Aldh1A1 directly blocks this conversion, leading to decreased intracellular levels of RA. This disruption affects the transcriptional regulation of numerous genes involved in cell fate decisions.

Figure 1: Simplified Retinoic Acid Signaling Pathway and the Point of Inhibition by this compound.

Sensitization to Chemotherapy

By inhibiting Aldh1A1, cancer cells, particularly CSCs, may become more susceptible to conventional chemotherapies. This is attributed to:

-

Increased Intracellular Aldehyde Levels: Inhibition of Aldh1A1's detoxification function leads to an accumulation of toxic aldehydes, increasing cellular stress.

-

Increased Reactive Oxygen Species (ROS): Aldh1A1 contributes to ROS scavenging. Its inhibition can lead to elevated ROS levels, rendering cancer cells more vulnerable to DNA damage and apoptosis.

Effects on Cancer Stem Cells

Targeting Aldh1A1 is a promising strategy to eliminate CSCs. Inhibition of Aldh1A1 has been shown to:

-

Reduce the CSC population.

-

Inhibit tumorsphere formation in vitro, a characteristic of CSCs.

-

Delay tumor initiation and growth in vivo.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of Aldh1A1 inhibition.

Aldh1A1 Enzyme Activity Assay

This protocol measures the catalytic activity of Aldh1A1 by monitoring the production of NADH.

Materials:

-

Purified recombinant human Aldh1A1

-

This compound or other inhibitors

-

NAD+

-

Retinal (substrate)

-

Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0, 1 mM EDTA, 10 mM MgCl2

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 180 µL of assay buffer to each well.

-

Add 2 µL of this compound at various concentrations (e.g., 0.01 to 100 µM) to the wells. Include a DMSO-only control.

-

Add 10 µL of a 200 µM NAD+ solution to each well.

-

Add 5 µL of a 20 ng/µL solution of purified Aldh1A1 to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of a 200 µM retinal solution to each well.

-

Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Figure 2: Experimental Workflow for ALDH1A1 Enzyme Activity Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cancer cell line expressing Aldh1A1

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitors

-

SDS-PAGE gels and Western blot apparatus

-

Anti-Aldh1A1 antibody

-

Secondary antibody (e.g., HRP-conjugated)

-

Chemiluminescence substrate

-

PCR thermocycler

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours at 37°C.

-

Harvest cells, wash with PBS, and resuspend in PBS.

-

Aliquot cell suspensions into PCR tubes.

-

Heat the samples in a thermocycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-Aldh1A1 antibody.

-

Quantify the band intensities and plot the percentage of soluble Aldh1A1 against the temperature to generate a melting curve. A shift in the melting curve for the inhibitor-treated samples indicates target engagement.

Figure 3: Experimental Workflow for Cellular Thermal Shift Assay (CETSA).

Cell Viability Assay

This assay determines the effect of Aldh1A1 inhibition on the proliferation and survival of cancer cells.

Materials:

-

Cancer cell line

-

This compound

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT or resazurin-based viability reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

Materials:

-

Cancer cell line

-

This compound

-

Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment 6-well plates

-

Microscope

Procedure:

-

Prepare a single-cell suspension of the cancer cells.

-

Seed 1,000 cells per well in an ultra-low attachment 6-well plate with sphere medium containing either this compound (at a concentration around its IC50) or vehicle control.

-

Incubate the plates for 7-14 days, adding fresh medium with the inhibitor or vehicle every 3-4 days.

-

Count the number of spheres (tumorspheres) with a diameter greater than 50 µm under a microscope.

-

Compare the number and size of spheres between the inhibitor-treated and control groups.

Conclusion and Future Directions

Aldh1A1 is a compelling therapeutic target, and selective inhibitors like this compound hold promise for the treatment of cancer and potentially metabolic diseases. While the publicly available data on this compound is currently sparse, the established role of Aldh1A1 provides a strong rationale for its further investigation.

Future research should focus on:

-

A comprehensive characterization of this compound's selectivity profile against all human ALDH isoforms.

-

In-depth studies on the impact of this compound on global gene expression and cellular signaling pathways.

-

Preclinical in vivo studies to evaluate the efficacy and safety of this compound in relevant cancer models.

-

Exploration of combination therapies where this compound is used to sensitize tumors to standard-of-care treatments.

This technical guide provides a foundational framework for researchers to delve into the biological role of Aldh1A1 inhibition. As more data on specific inhibitors like this compound becomes available, the therapeutic potential of targeting this crucial enzyme will become clearer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a 96-well cellular assay for the discovery of ALDH1A1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Significance of Aldehyde Dehydrogenase 1 in Cancers [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

The Impact of Selective ALDH1A1 Inhibition on the Retinoic Acid Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in the biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the retinoic acid pathway is implicated in numerous diseases, most notably cancer, where ALDH1A1 is often overexpressed and associated with cancer stem cell populations and therapeutic resistance. Consequently, the development of selective ALDH1A1 inhibitors has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the effect of selective ALDH1A1 inhibition on the retinoic acid pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions. While the specific compound "Aldh1A1-IN-3" is not prominently documented in publicly available scientific literature, this guide will focus on well-characterized selective ALDH1A1 inhibitors to elucidate the principles of targeting this crucial pathway.

The Retinoic Acid Signaling Pathway

The canonical retinoic acid signaling pathway is initiated by the cellular uptake of retinol (Vitamin A). Within the cytoplasm, retinol is reversibly oxidized to retinaldehyde by alcohol dehydrogenases (ADHs). Subsequently, aldehyde dehydrogenases, primarily ALDH1A1, ALDH1A2, and ALDH1A3, catalyze the irreversible oxidation of retinaldehyde to all-trans retinoic acid (atRA)[1]. atRA then translocates to the nucleus, where it binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This ligand-receptor complex binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription[1]. This intricate signaling cascade governs a multitude of physiological processes.

Mechanism of Action of Selective ALDH1A1 Inhibitors

Selective ALDH1A1 inhibitors are small molecules designed to specifically bind to and inhibit the catalytic activity of the ALDH1A1 enzyme. By blocking this key enzymatic step, these inhibitors prevent the conversion of retinaldehyde to retinoic acid, thereby reducing the intracellular levels of RA. This leads to a downstream suppression of RA-mediated signaling. The primary mechanism of these inhibitors is to compete with the natural substrate, retinaldehyde, for binding to the active site of ALDH1A1.

The inhibition of ALDH1A1 can have several profound effects on cellular function:

-

Reduction in RA-dependent gene transcription: By depleting the pool of available RA, the activation of RAR/RXR heterodimers is diminished, leading to a decrease in the transcription of RA target genes.

-

Induction of cellular differentiation or apoptosis: In certain cancer contexts, the reduction of RA signaling can lift the block on differentiation or trigger programmed cell death.

-

Sensitization to chemotherapy: ALDH1A1 is implicated in drug resistance. Its inhibition can re-sensitize cancer cells to conventional chemotherapeutic agents.

Quantitative Data of Selective ALDH1A1 Inhibitors

A number of selective ALDH1A1 inhibitors have been developed and characterized. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several notable selective ALDH1A1 inhibitors.

| Inhibitor | ALDH1A1 IC50 (µM) | Selectivity Notes | Reference |

| NCT-501 | 0.04 | Highly selective over ALDH1B1, ALDH3A1, and ALDH2 (IC50 > 57 µM). | [2] |

| CM026 | 0.80 | Selective against ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, ALDH3A1, ALDH4A1, and ALDH5A1. | [3] |

| CM037 | < 0.3 | Selective and competitive inhibitor with a Ki of 300 nM. Minimal inhibition of ALDH1A2, ALDH1A3, ALDH2, or ALDH3A1 at concentrations up to 20 µM. | [4] |

| Disulfiram Analog (Compound 4h) | 0.17 | A derivative of the non-selective inhibitor disulfiram, engineered for ALDH1A1 selectivity over ALDH2. | [5] |

| CM-39 | 0.9 | Non-covalent and reversible inhibitor of the ALDH1A subfamily. | [2] |

| WIN 18,446 | 0.3 | An inhibitor of ALDH1A2, often used in studies of retinoic acid synthesis. | [2] |

| MCI-INI-3 | 78.2 (for ALDH1A1) | A selective ALDH1A3 inhibitor (Ki = 0.55 µM) with poor activity against ALDH1A1, highlighting the feasibility of developing isoform-specific inhibitors. | [2] |

Experimental Protocols

The characterization of selective ALDH1A1 inhibitors and their effects on the retinoic acid pathway involves a series of well-defined experimental protocols.

In Vitro ALDH1A1 Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant ALDH1A1.

Principle: The enzymatic activity of ALDH1A1 is monitored by measuring the production of NADH, a product of the oxidation of retinaldehyde, which fluoresces at 460 nm when excited at 340 nm.

Materials:

-

Purified recombinant human ALDH1A1 protein

-

Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)

-

NAD+ (cofactor)

-

Retinaldehyde (substrate)

-

Test inhibitor compound

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NAD+, and ALDH1A1 enzyme in the wells of a microplate.

-

Add the test inhibitor at various concentrations to the respective wells. A vehicle control (e.g., DMSO) should be included.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, retinaldehyde.

-

Immediately begin monitoring the increase in fluorescence at 460 nm over time using a plate reader.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein in a cellular context.

Principle: The binding of a ligand (inhibitor) to a protein stabilizes the protein, leading to an increase in its melting temperature.

Materials:

-

Cultured cells expressing ALDH1A1

-

Test inhibitor compound

-

Lysis buffer

-

PCR tubes or strips

-

Thermal cycler

-

Equipment for protein analysis (e.g., Western blotting)

Procedure:

-

Treat cultured cells with the test inhibitor or a vehicle control.

-

Harvest and lyse the cells.

-

Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler.

-

Centrifuge the heated samples to pellet the denatured, aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble ALDH1A1 at each temperature for both the inhibitor-treated and control samples using Western blotting.

-

A shift in the melting curve to a higher temperature in the inhibitor-treated sample confirms target engagement.

ALDEFLUOR Assay

This flow cytometry-based assay is used to measure the intracellular ALDH activity and assess the functional effect of an inhibitor in living cells.

Principle: The ALDEFLUOR reagent is a fluorescent substrate for ALDH. When it enters the cell, ALDH converts it into a fluorescent product that is retained within the cell. The intensity of the fluorescence is proportional to the ALDH activity.

Materials:

-

Cultured cells

-

ALDEFLUOR assay kit (containing the ALDH substrate and a specific ALDH inhibitor, DEAB, as a control)

-

Test inhibitor compound

-

Flow cytometer

Procedure:

-

Treat the cells with the test inhibitor at various concentrations.

-

Incubate the cells with the ALDEFLUOR substrate. A control sample should be treated with DEAB to define the background fluorescence.

-

Analyze the cells using a flow cytometer to measure the fluorescence intensity of the cell population.

-

A decrease in the percentage of ALDEFLUOR-positive cells or a reduction in the mean fluorescence intensity in the inhibitor-treated samples indicates inhibition of ALDH activity.

Conclusion

Selective inhibition of ALDH1A1 presents a compelling strategy for modulating the retinoic acid pathway for therapeutic benefit, particularly in the context of cancer. While the specific inhibitor "this compound" remains to be fully characterized in the public domain, the principles of its action can be understood through the study of other well-documented selective ALDH1A1 inhibitors. The technical approaches outlined in this guide, from in vitro enzyme kinetics to cellular target engagement and functional assays, provide a robust framework for the evaluation of novel ALDH1A1 inhibitors and their impact on the intricate and vital retinoic acid signaling pathway. Further research into the development and characterization of highly potent and selective ALDH1A1 inhibitors will be crucial for translating this promising therapeutic strategy into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer [mdpi.com]

- 5. mdpi.com [mdpi.com]

Aldh1A1-IN-3: A Technical Guide to a Selective Chemical Probe for Aldehyde Dehydrogenase 1A1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aldh1A1-IN-3, a potent and selective chemical probe for the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1). This document consolidates available quantitative data, detailed experimental methodologies, and visual representations of key concepts to support researchers in utilizing this tool for investigating the biological roles of ALDH1A1 and for potential therapeutic development.

Introduction to ALDH1A1 and the Role of Selective Probes

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. The ALDH1A1 isoform, in particular, plays a critical role in various physiological and pathophysiological processes, including retinoic acid signaling, cellular detoxification, and the regulation of cancer stem cells. Given the significant homology among ALDH isoforms, the development of selective chemical probes is crucial to dissect the specific functions of ALDH1A1 and to validate it as a therapeutic target. This compound has emerged as a valuable tool for this purpose due to its demonstrated potency and selectivity.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Reference Compound |

| ALDH1A1 IC50 | 0.379 µM | - |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect |

| HepG2 | Glucose Consumption | Improved glucose consumption |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

ALDH1A1 Enzymatic Inhibition Assay

This protocol outlines the determination of the inhibitory activity of this compound against the ALDH1A1 enzyme.

Materials:

-

Recombinant human ALDH1A1 enzyme

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Aldehyde substrate (e.g., benzaldehyde or a specific substrate for ALDH1A1)

-

Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, NAD+, and the ALDH1A1 enzyme at their final desired concentrations.

-

Add varying concentrations of this compound to the wells. Include a control group with DMSO only.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the aldehyde substrate to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Record the reaction rate for each concentration of the inhibitor.

-

Calculate the percentage of inhibition for each concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Glucose Consumption Assay

This protocol describes the methodology to assess the effect of this compound on glucose consumption in a cell-based model.

Materials:

-

HepG2 cells (or other relevant cell line)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

This compound (dissolved in DMSO)

-

Glucose assay kit

-

96-well cell culture plate

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the culture medium with fresh medium containing varying concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 24 or 48 hours).

-

At the end of the incubation period, collect a sample of the culture medium from each well to measure the remaining glucose concentration.

-

Lyse the cells in each well using a suitable lysis buffer and determine the total protein concentration for normalization.

-

Measure the glucose concentration in the collected media samples using a commercially available glucose assay kit according to the manufacturer's instructions.

-

Calculate the amount of glucose consumed by the cells in each well by subtracting the final glucose concentration from the initial glucose concentration in the fresh medium.

-

Normalize the glucose consumption to the total protein concentration in each well.

-

Analyze the data to determine the effect of this compound on cellular glucose consumption.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to this compound.

ALDH1A1-Mediated Retinoic Acid Synthesis Pathway and Inhibition

Caption: ALDH1A1 catalyzes the oxidation of retinaldehyde to retinoic acid, a key signaling molecule.

Experimental Workflow for Evaluating this compound

Caption: A typical workflow for the comprehensive evaluation of a chemical probe like this compound.

Logical Relationship of ALDH1A1 in Cellular Metabolism

Caption: ALDH1A1 is a key node in maintaining cellular homeostasis through multiple metabolic pathways.

Conclusion

This compound serves as a critical tool for the scientific community to explore the multifaceted roles of ALDH1A1. Its selectivity and potency allow for precise interrogation of ALDH1A1 function in various biological contexts. The data and protocols presented in this guide are intended to facilitate the effective use of this chemical probe, ultimately contributing to a deeper understanding of ALDH1A1 biology and its potential as a therapeutic target in diseases such as cancer and metabolic disorders. Further research is encouraged to expand upon the selectivity profile and to elucidate the full spectrum of its cellular effects.

Structural Analysis of Aldh1A1-IN-3 Binding to ALDH1A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural binding of Aldh1A1-IN-3 to its target, Aldehyde Dehydrogenase 1A1 (ALDH1A1). ALDH1A1 is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, making it a significant target in cancer and stem cell research. Understanding the molecular interactions between ALDH1A1 and its inhibitors is paramount for the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex information through signaling pathways and interaction diagrams.

Quantitative Data Summary

The following table summarizes the known quantitative data for the interaction of this compound with ALDH1A1.

| Inhibitor | Target | Assay Type | IC50 (µM) | Ki (µM) | Binding Affinity (Kd) | Thermodynamic Parameters |

| This compound | Human ALDH1A1 | Enzymatic Assay | 0.379[1] | Not Reported | Not Reported | Not Reported |

Note: Data for Ki, Kd, and thermodynamic parameters for this compound are not currently available in the public domain.

Experimental Protocols

Detailed methodologies for key experiments cited in the structural and functional analysis of ALDH1A1 inhibitors are provided below.

Recombinant Human ALDH1A1 Expression and Purification

A common method for obtaining pure, active ALDH1A1 for structural and kinetic studies involves recombinant expression in E. coli.

Protocol:

-

Gene Synthesis and Cloning: The human ALDH1A1 gene is synthesized and cloned into an expression vector, often with a polyhistidine tag (His-tag) to facilitate purification.

-

Transformation: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).

-

Protein Expression: Bacterial cultures are grown to a specific optical density at 600 nm (typically 0.6-0.8) at 37°C. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 12-16 hours) to enhance protein solubility.

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. The cells are then lysed by sonication on ice.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged ALDH1A1 is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elution: The His-tagged ALDH1A1 is eluted from the column using a buffer with a high concentration of imidazole.

-

Size-Exclusion Chromatography: For higher purity, the eluted protein is further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

-

Protein Characterization: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay like the Bradford assay.

ALDH1A1 Enzymatic Activity Assay (IC50 Determination)

The inhibitory potency of compounds like this compound is typically determined by measuring the enzymatic activity of ALDH1A1 in the presence of varying concentrations of the inhibitor. A common method is a fluorescence-based assay that monitors the production of NADH.

Protocol:

-

Reaction Mixture Preparation: A reaction buffer is prepared, typically containing a buffer salt (e.g., sodium pyrophosphate or HEPES), NAD+ as a cofactor, and the aldehyde substrate (e.g., retinaldehyde or a surrogate substrate like propionaldehyde).

-

Inhibitor Preparation: A stock solution of the inhibitor (this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

-

Assay Setup: In a 96-well plate, the purified ALDH1A1 enzyme is added to the reaction buffer.

-

Inhibitor Incubation: The serially diluted inhibitor is added to the wells and incubated with the enzyme for a specific period to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the aldehyde substrate.

-

Fluorescence Measurement: The rate of NADH production is monitored by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over time using a plate reader.

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percent inhibition is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve using appropriate software.

Visualizations

Experimental Workflow for ALDH1A1 Inhibitor Analysis

The following diagram illustrates a typical workflow for the structural and functional analysis of an ALDH1A1 inhibitor.

Caption: Workflow for ALDH1A1 inhibitor analysis.

ALDH1A1 in the Retinoic Acid Signaling Pathway

This diagram depicts the role of ALDH1A1 in the retinoic acid signaling pathway and the point of inhibition by this compound.

Caption: ALDH1A1's role in retinoic acid synthesis.

Predicted Molecular Interactions of this compound with the ALDH1A1 Active Site

In the absence of a co-crystal structure, molecular docking simulations predict the binding mode of this compound within the ALDH1A1 active site. The following diagram illustrates these putative interactions. This is a predictive model.

References

The Emergence of MCI-INI-3: A Targeted Approach to Disrupting Cancer Stem Cell Function Through ALDH1A3 Inhibition

For Immediate Release

A Technical Deep-Dive for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel small molecule inhibitor, MCI-INI-3, and its significant impact on cancer stem cells (CSCs) through the selective inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3). This document details the quantitative metrics of MCI-INI-3's activity, outlines the experimental protocols for its evaluation, and visualizes the intricate signaling pathways it modulates.

Executive Summary

Cancer stem cells are a subpopulation of tumor cells endowed with the capacity for self-renewal and differentiation, driving tumor growth, metastasis, and resistance to conventional therapies. A key enzymatic marker and functional regulator of CSCs is Aldehyde Dehydrogenase (ALDH), particularly the ALDH1A3 isoform in certain aggressive cancers like glioblastoma. MCI-INI-3 has been identified as a potent and highly selective competitive inhibitor of ALDH1A3. By impeding the biosynthesis of retinoic acid (RA), a crucial signaling molecule for stem cell differentiation and proliferation, MCI-INI-3 offers a promising strategy to specifically target and neutralize the CSC population, thereby potentially overcoming therapeutic resistance and preventing tumor recurrence. This guide will explore the foundational data and methodologies that underscore the potential of MCI-INI-3 as a transformative tool in oncology research and development.

Quantitative Data Presentation

The efficacy and selectivity of MCI-INI-3 have been rigorously quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity.

| Parameter | ALDH1A3 | ALDH1A1 | Selectivity (ALDH1A1/ALDH1A3) | Reference |

| IC₅₀ | 0.46 µM | >100 µM (92% residual activity at 100 µM) | >217-fold | [1][2] |

| Kᵢ | 0.55 µM | 78.2 µM | >140-fold | [3][4][5][6] |

Table 1: Biochemical Inhibition Constants of MCI-INI-3. This table highlights the potent and selective inhibition of ALDH1A3 by MCI-INI-3 compared to the closely related isoform ALDH1A1.

| Cell Line | Treatment | Effect on ALDH+ Population | Reference |

| U87MG | MCI-INI-3 (1.5 µM) | Reduced from 33% to 1% | [4] |

| U87MG | MCI-INI-3 (15 µM) | Complete reduction | [4] |

| U87MG (ALDH-high sorted) | MCI-INI-3 (10 µM) for 15 min | Reduced from 75% to 2% | [4] |

| GSC-326 | MCI-INI-3 (15 µM) for 6 days | Reduced from 44.7% to 4.7% | [4] |

Table 2: Effect of MCI-INI-3 on ALDH Positive Cancer Cell Populations. This table demonstrates the inhibitor's ability to effectively reduce the population of cells with high ALDH activity, a hallmark of cancer stem cells.

| Cell Line | Treatment | Effect on Cell Viability | Reference |

| GSC-83 | MCI-INI-3 | Reduced viability | [3] |

| GSC-326 | MCI-INI-3 | Reduced viability | [3] |

Table 3: Impact of MCI-INI-3 on Glioma Stem Cell Viability. This table indicates the cytotoxic or cytostatic effect of the inhibitor on glioma stem cell lines.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of MCI-INI-3.

ALDH Activity Assay (ALDEFLUOR™ Assay)

The ALDEFLUOR™ assay is a fluorescent-based system used to identify and isolate viable cells with high ALDH activity.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from cultured cells or primary tissue at a concentration of 1 x 10⁶ cells/mL in ALDEFLUOR™ Assay Buffer.

-

Reagent Preparation: Activate the ALDEFLUOR™ reagent (BODIPY™-aminoacetaldehyde) by adding the provided buffer.

-

Staining:

-

For the "test" sample, add 5 µL of the activated ALDEFLUOR™ reagent per 1 mL of cell suspension.

-

For the "control" sample, immediately add 5 µL of the specific ALDH inhibitor DEAB (N,N-diethylaminobenzaldehyde) after the addition of the activated ALDEFLUOR™ reagent.

-

-

Incubation: Incubate both test and control samples for 30-60 minutes at 37°C, protected from light.

-

MCI-INI-3 Treatment: For inhibitor studies, cells are pre-incubated with desired concentrations of MCI-INI-3 for a specified duration before and during the ALDEFLUOR™ staining.

-

Flow Cytometry:

-

Acquire events on a flow cytometer.

-

Gate on the viable cell population using forward and side scatter.

-

The ALDH-positive population is identified as the brightly fluorescent cell population in the test sample that is absent or significantly reduced in the DEAB-treated control sample.

-

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed glioma stem cells (e.g., GSC-83, GSC-326) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of MCI-INI-3 or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment based on the principle of ligand-induced thermal stabilization of the target protein.

Protocol:

-

Cell Treatment: Treat intact cells with either MCI-INI-3 or a vehicle control for a defined period.

-

Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures for a short duration (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble ALDH1A3 at each temperature using Western blotting or mass spectrometry.

-

-

Data Analysis: A shift in the melting curve to higher temperatures in the drug-treated samples compared to the control indicates target engagement.

Retinoic Acid (RA) Biosynthesis Assay

This assay measures the ability of cells to produce retinoic acid, the product of the ALDH-catalyzed reaction.

Protocol:

-

Cell Culture and Treatment: Culture glioma stem cells and treat them with MCI-INI-3 or vehicle control.

-

Substrate Addition: Add the precursor, all-trans-retinal, to the cell culture medium.

-

Incubation: Incubate the cells for a specified time to allow for the conversion of retinal to retinoic acid.

-

Extraction: Lyse the cells and extract the retinoids using an organic solvent (e.g., hexane/ethyl acetate).

-

Quantification:

-

Dry the organic phase under nitrogen.

-

Reconstitute the sample in a suitable solvent.

-

Quantify the amount of retinoic acid using liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: Compare the levels of synthesized retinoic acid in MCI-INI-3-treated cells to control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by MCI-INI-3 and a typical experimental workflow for its evaluation.

Conclusion and Future Directions

MCI-INI-3 represents a significant advancement in the targeted inhibition of ALDH activity in cancer stem cells. Its high potency and selectivity for ALDH1A3 over ALDH1A1 minimize the potential for off-target effects, making it a valuable research tool and a promising candidate for further preclinical and clinical development. The data presented herein demonstrates its ability to effectively reduce the ALDH-positive CSC population and inhibit key signaling pathways essential for their survival and propagation.

Future research should focus on in vivo studies using orthotopic xenograft models to evaluate the efficacy of MCI-INI-3 in a more physiologically relevant setting.[5][7] Furthermore, combination studies with standard-of-care chemotherapies and radiotherapies are warranted to explore potential synergistic effects and its ability to overcome treatment resistance. The continued investigation of MCI-INI-3 and similar ALDH1A3 inhibitors holds the potential to usher in a new era of CSC-targeted therapies, ultimately improving outcomes for patients with aggressive and recurrent cancers.

References

- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An experimental xenograft mouse model of diffuse pontine glioma designed for therapeutic testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

Preliminary Studies on Aldh1A1-IN-3 in Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in the retinoic acid (RA) signaling pathway, has emerged as a potential therapeutic target for a range of metabolic disorders. This technical guide provides a comprehensive overview of the preliminary research surrounding Aldh1A1-IN-3, a selective inhibitor of ALDH1A1. While direct and extensive research on this compound's role in metabolic diseases is in its nascent stages, this document synthesizes the available data, explores the underlying scientific rationale, and presents detailed experimental protocols to guide future investigations. The central hypothesis is that by modulating ALDH1A1 activity, this compound can influence key metabolic processes, including glucose uptake and adipogenesis, offering a novel therapeutic avenue.

Introduction to ALDH1A1 in Metabolic Regulation

The aldehyde dehydrogenase (ALDH) superfamily of enzymes is primarily known for its role in detoxifying aldehydes.[1][2] However, specific isoforms, particularly ALDH1A1, play a crucial role in endogenous metabolic signaling pathways. ALDH1A1 is a key enzyme in the synthesis of retinoic acid (RA) from retinaldehyde.[3][4] RA, in turn, is a potent signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and metabolism.[3][5]

Emerging evidence suggests a significant role for ALDH1A1 in various metabolic processes:

-

Adipogenesis and Obesity: ALDH1A1 is implicated in the regulation of adipogenesis (the formation of fat cells) and the accumulation of abdominal fat.[6][7] Studies in animal models have shown that the absence of Aldh1a1 can protect against diet-induced obesity, particularly in females.[6]

-

Glucose Homeostasis: ALDH1A1 activity influences glucose tolerance.[6][7] Dysregulation of ALDH1A1 has been associated with conditions like diabetes.[4]

-

Thermogenesis: The enzyme is involved in suppressing thermogenesis in adipocytes, the process of heat production which can impact energy expenditure.[6][7]

Given these roles, the selective inhibition of ALDH1A1 presents a promising strategy for the therapeutic intervention of metabolic disorders such as obesity and type 2 diabetes.

This compound: A Selective Inhibitor

This compound (also referred to as compound 57) has been identified as a potent and selective inhibitor of ALDH1A1.[8] The preliminary data available for this compound forms the basis of its potential application in metabolic disease research.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line | Source |

| IC50 | 0.379 µM | - | [8] |

| Effect | Improved Glucose Consumption | HepG2 | [8] |

This initial finding in a human liver carcinoma cell line (HepG2), a widely used model for studying hepatic glucose metabolism, provides the foundational evidence for this compound's potential in metabolic regulation.

Proposed Mechanism of Action

Based on the known functions of ALDH1A1, the inhibitory action of this compound is hypothesized to impact metabolic pathways primarily through the modulation of retinoic acid signaling.

Caption: Proposed signaling pathway of this compound in metabolic regulation.

By inhibiting ALDH1A1, this compound reduces the cellular production of retinoic acid. This, in turn, alters the activation of retinoic acid receptors (RAR) and retinoid X receptors (RXR), which are nuclear receptors that regulate the transcription of numerous genes involved in metabolic control. The observed increase in glucose consumption in HepG2 cells suggests that this altered gene expression profile favors enhanced glucose uptake and metabolism.

Detailed Experimental Protocols

To further elucidate the role of this compound in metabolic disorders, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Characterization of this compound

Objective: To confirm the inhibitory activity and selectivity of this compound and to assess its impact on cellular metabolic functions.

References

- 1. Dual disruption of aldehyde dehydrogenases 1 and 3 promotes functional changes in the glutathione redox system and enhances chemosensitivity in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldehyde dehydrogenase 3 family, member A1 - Wikipedia [en.wikipedia.org]

- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ddd.uab.cat [ddd.uab.cat]

- 6. Aldehyde Dehydrogenase 1A1: Friend or Foe to Female Metabolism? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldehyde dehydrogenase 1A1: friend or foe to female metabolism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Aldh1A1-IN-3 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro assessment of Aldh1A1-IN-3, a potential inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). The following sections outline the necessary reagents, experimental procedures, and data analysis steps to characterize the inhibitory activity of this compound.

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for oxidizing endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2][3] The ALDH1A1 isoform, in particular, plays a crucial role in cellular detoxification and the biosynthesis of retinoic acid from retinal.[3][4] Elevated ALDH1A1 activity is associated with cancer stem cell maintenance, chemoresistance, and poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[3][5][6] This document details a robust in vitro assay protocol to evaluate the inhibitory potency of this compound against human ALDH1A1.

Signaling Pathway

The ALDH1A1 enzyme is a critical component of the retinoic acid (RA) signaling pathway. It catalyzes the irreversible oxidation of retinaldehyde to retinoic acid. Retinoic acid then binds to nuclear receptors (RAR and RXR), which act as transcription factors to regulate the expression of numerous target genes involved in cell differentiation, proliferation, and apoptosis.

Caption: ALDH1A1 Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The inhibitory activity of this compound and other reference compounds against ALDH1A1 can be quantified by determining their half-maximal inhibitory concentration (IC50). The table below summarizes representative IC50 values for known ALDH1A1 inhibitors.

| Compound | IC50 (µM) | Target Isoform(s) | Reference |

| MCI-INI-3 | 0.46 | ALDH1A3 | [7] |

| Compound 974 | 0.47 | ALDH1A1 | [8] |

| DEAB | ~0.06 | Pan-ALDH1 | [1] |

| Aldi-1 | 2.2 | Non-selective | [1] |

| CM37 | Potent at nM concentrations | ALDH1A1 | [9] |

Experimental Protocols

This section provides a detailed methodology for an in vitro absorbance-based assay to determine the inhibitory activity of this compound on ALDH1A1. This protocol is adapted from established methods for screening ALDH1A1 inhibitors.[1]

Principle

The enzymatic activity of ALDH1A1 is determined by monitoring the production of NADH, which absorbs light at 340 nm. In the presence of an inhibitor like this compound, the rate of NADH production will decrease. The IC50 value is calculated by measuring the enzyme activity at various inhibitor concentrations.

Materials and Reagents

-

Enzyme: Recombinant human ALDH1A1

-

Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)

-

Substrate: Propionaldehyde or Benzaldehyde

-

Inhibitor: this compound

-

Buffer: 50 mM Sodium Bes (pH 7.5) or 100 mM Sodium Phosphate (pH 7.5)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Positive Control: A known ALDH1A1 inhibitor (e.g., DEAB)

-

Instrumentation: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm

-

Consumables: 96-well UV-transparent microplates or quartz cuvettes

Experimental Workflow

References

- 1. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 [scholarworks.indianapolis.iu.edu]

- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Aldh1A1-IN-3 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Aldh1A1-IN-3, a selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), in various cell culture experiments. The provided protocols are based on the known biochemical properties of the inhibitor and established methodologies for similar small molecules.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of the enzyme ALDH1A1, a critical player in cellular detoxification, retinoic acid signaling, and a marker for cancer stem cells. With an IC50 value of 0.379 μM, this compound serves as a valuable tool for investigating the multifaceted roles of ALDH1A1 in normal physiology and various disease states, particularly in cancer biology and metabolic disorders.[1][2] Inhibition of ALDH1A1 can lead to the accumulation of cytotoxic aldehydes and disruption of downstream signaling pathways, making it a promising target for therapeutic intervention.

Product Information and Storage

| Property | Value |

| IUPAC Name | (E)-3-(4-(diethylamino)phenyl)prop-2-enal |

| Synonyms | Compound 57 |

| Molecular Formula | C13H17NO |

| Molecular Weight | 203.28 g/mol |

| IC50 | 0.379 μM for ALDH1A1 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles. |

Preparation of this compound for Cell Culture

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Complete cell culture medium appropriate for your cell line

Protocol for Preparing a 10 mM Stock Solution:

-

Equilibrate the this compound vial to room temperature before opening.

-

Aseptically weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 2.03 mg of the compound.

-

Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration. For 2.03 mg, add 1 mL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be required to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in all experiments.

Signaling Pathways and Experimental Workflows

The inhibition of ALDH1A1 by this compound can impact several key cellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Caption: ALDH1A1 signaling pathways and points of intervention.

Caption: General experimental workflow for using this compound.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Materials:

-

Cells of interest (e.g., HepG2, cancer cell lines with known ALDH1A1 expression)

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 50 µM. Include a vehicle control (DMSO only).

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

| Parameter | Recommended Range |

| Cell Seeding Density | 5,000 - 10,000 cells/well |

| This compound Concentration | 0.1 µM - 50 µM (logarithmic dilutions) |

| Treatment Duration | 24, 48, 72 hours |

| MTT Incubation Time | 4 hours |

ALDEFLUOR™ Assay for ALDH Activity

This assay measures the enzymatic activity of ALDH in live cells.

Materials:

-

ALDEFLUOR™ Kit (STEMCELL Technologies)

-

Cells treated with this compound or vehicle control

-

Flow cytometer

Protocol:

-

Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for a predetermined time (e.g., 24 hours).

-

Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.

-

Prepare the ALDEFLUOR™ reagent according to the manufacturer's instructions.

-

For each sample, add 5 µL of the activated ALDEFLUOR™ reagent.

-

Immediately transfer half of the cell suspension from each sample to a control tube containing the ALDH inhibitor DEAB (provided in the kit).

-

Incubate both test and control tubes for 30-60 minutes at 37°C, protected from light.

-

Centrifuge the cells and resuspend the pellet in ALDEFLUOR™ Assay Buffer.

-

Analyze the cells by flow cytometry. The DEAB-treated sample is used to set the gate for the ALDH-positive population.

| Parameter | Recommended Value/Range |

| This compound Pre-treatment | 0.1 µM - 10 µM for 24 hours |

| Cell Concentration | 1 x 10^6 cells/mL |

| ALDEFLUOR™ Incubation | 30 - 60 minutes at 37°C |

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess changes in protein expression and phosphorylation status in response to this compound treatment.

Materials:

-

Cells treated with this compound or vehicle control

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, β-catenin, and loading controls like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat cells with this compound (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 6, 12, or 24 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

| Parameter | Recommended Value/Range |

| This compound Concentration | 1 µM, 5 µM, 10 µM |

| Treatment Duration | 6, 12, 24 hours |

| Protein Loading | 20 - 40 µg per lane |

| Primary Antibody Dilution | As per manufacturer's recommendation |

Glucose Consumption Assay in HepG2 Cells

Based on the supplier's information, this assay can be used to validate the metabolic effects of this compound.[2][4]

Materials:

-

HepG2 cells

-

Glucose-free DMEM

-

This compound stock solution

-

Glucose Assay Kit (e.g., colorimetric or fluorometric)

Protocol:

-

Seed HepG2 cells in a 24-well plate and grow to confluency.

-

Wash the cells with PBS and replace the medium with glucose-free DMEM containing a known concentration of glucose (e.g., 10 mM) and various concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control.

-

Incubate for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant at the beginning (T0) and end (T24) of the incubation period.

-

Measure the glucose concentration in the supernatant using a glucose assay kit according to the manufacturer's instructions.

-

Calculate the glucose consumption by subtracting the glucose concentration at T24 from the concentration at T0.

-

Normalize the glucose consumption to the total protein content of the cells in each well.

| Parameter | Recommended Value/Range |

| Cell Line | HepG2 |

| This compound Concentration | 0.1 µM - 10 µM |

| Incubation Time | 24 hours |

| Initial Glucose Concentration | 10 mM |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low cell viability in control wells | DMSO toxicity | Ensure the final DMSO concentration is ≤ 0.1%. |

| Inconsistent results | Incomplete dissolution of this compound | Ensure the stock solution is fully dissolved. Use fresh dilutions for each experiment. |

| Cell passage number too high | Use cells within a consistent and low passage number range. | |

| No effect of the inhibitor | Inactive compound | Check the storage conditions and age of the stock solution. |

| Low ALDH1A1 expression in the cell line | Confirm ALDH1A1 expression in your cell line by Western blot or qPCR. | |

| Incorrect assay conditions | Optimize treatment time and inhibitor concentration. |

Conclusion

This compound is a valuable research tool for studying the roles of ALDH1A1 in cellular processes. The protocols provided here offer a starting point for incorporating this inhibitor into various cell culture-based assays. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental questions. Careful consideration of controls and dose-response relationships will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for ALDH1A1 Inhibitors in Animal Studies

Disclaimer: The specific compound "Aldh1A1-IN-3" was not identified in a comprehensive search of scientific literature. The following application notes and protocols are a general guide for researchers and drug development professionals working with Aldehyde Dehydrogenase 1A1 (ALDH1A1) inhibitors in animal studies. The information provided is based on published data for known ALDH1A1 inhibitors, such as N42 and WIN18446, and should be adapted to the specific characteristics of the inhibitor being investigated.

Introduction

Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a critical enzyme involved in various physiological and pathological processes, including retinoic acid signaling, detoxification of aldehydes, and the regulation of cancer stem cells. Inhibition of ALDH1A1 is a promising therapeutic strategy for various diseases, including cancer and obesity. These application notes provide an overview of dosages and experimental protocols for the in vivo evaluation of ALDH1A1 inhibitors in animal models.

Data Presentation: In Vivo Dosage of ALDH1A1 Inhibitors

The following table summarizes the dosages and administration routes for several ALDH1A1 inhibitors used in animal studies. It is crucial to perform dose-response and toxicity studies for any new compound.

| Inhibitor | Animal Model | Dosage | Administration Route | Study Duration | Key Findings |

| N42 | C57BL/6J Mice | 10 mg/kg | Oral Gavage | Single dose | Pharmacokinetic analysis.[1][2] |

| C57BL/6J Mice | 200 mg/kg | Daily Oral Gavage | 5 weeks | Suppressed weight gain and reduced visceral adiposity.[1][3] | |

| C57BL/6J Mice | 1 g/kg in diet | Mixed in Diet | 8 weeks | Accelerated weight loss in obese mice.[4][5] | |

| WIN18446 | C57BL/6-129 Mice | 125 mg/kg | Oral Gavage | Single dose and 8 daily doses | Decreased all-trans retinoic acid concentrations in a tissue-specific manner.[6] |

| C57BL/6 Mice | 200 mg/kg | Daily Oral Gavage | 5 weeks | Suppressed weight gain.[1][3] | |

| C57BL/6 Mice | 2 mg/g in diet | Mixed in Diet | Up to 4 weeks | Inhibition of spermatogenesis.[7] | |

| Rabbits | 200 mg/kg | Daily Oral Gavage | 16 weeks | Reversibly suppressed spermatogenesis.[8][9] | |

| KS100 | Mice | 5 mg/kg | Intraperitoneal (i.p.) Injection | 7 days | Toxic at this dose.[10] |

| NanoKS100 | Mice | 20 mg/kg | Intravenous (i.v.) Injection | Not specified | Suppressed melanoma tumor growth without obvious toxicity.[11] |

Signaling Pathway and Experimental Workflow Diagrams

ALDH1A1 Signaling Pathway

Caption: Simplified signaling pathway of ALDH1A1 in retinoic acid synthesis and its inhibition.

General Experimental Workflow for In Vivo Studies

Caption: A general workflow for conducting in vivo studies with ALDH1A1 inhibitors.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol is suitable for the daily administration of ALDH1A1 inhibitors formulated as a suspension.

Materials:

-

ALDH1A1 inhibitor

-

Vehicle (e.g., 1% gum tragacanth in water, corn oil)

-

Animal scale

-

Gavage needles (20-22 gauge, with a ball tip)

-

1 mL syringes

-

70% ethanol

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of the ALDH1A1 inhibitor.

-

Prepare the vehicle solution. For suspensions, ensure uniform mixing before each administration.

-

Prepare the dosing solution at the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 20g mouse, administered at 10 mL/kg).

-

-

Animal Handling and Dosing:

-

Weigh the mouse to determine the exact volume of the dosing solution to be administered.

-

Gently restrain the mouse by the scruff of the neck to immobilize the head.

-

Introduce the gavage needle into the side of the mouth and gently advance it along the esophagus into the stomach. Do not force the needle.

-

Slowly administer the calculated volume of the dosing solution.

-

Carefully withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.

-

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol is for the systemic administration of soluble ALDH1A1 inhibitors.

Materials:

-

ALDH1A1 inhibitor

-

Sterile vehicle (e.g., saline, PBS)

-

Animal scale

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (e.g., 25-27 gauge)

-

70% ethanol

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve the ALDH1A1 inhibitor in a sterile vehicle to the desired concentration. Ensure complete dissolution.

-

-

Animal Handling and Injection:

-